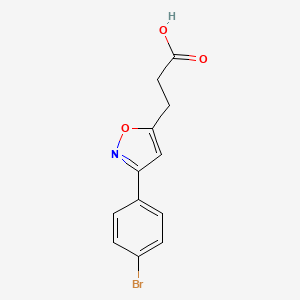

3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid

説明

特性

IUPAC Name |

3-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c13-9-3-1-8(2-4-9)11-7-10(17-14-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYAVYDNWLSIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

1,3-Dipolar Cycloaddition Method

This is the most common and efficient route to synthesize substituted isoxazoles including 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid.

- Starting Materials: Alkynoic acids (or alkynols) and in situ generated nitrile oxides from chloro-oximes.

- Reaction Conditions: The nitrile oxide is generated by treating chloro-oxime precursors with triethylamine in dichloromethane at room temperature.

- Cycloaddition: The nitrile oxide undergoes a [3+2] cycloaddition with the alkyne to form the isoxazole ring.

- Yields: This method typically affords high yields (often above 80%) of 3,5-disubstituted isoxazoles, with 3,4-disubstituted isomers being negligible.

- Example Reaction: Alkynoic acid 2 and chloro-oxime B react under these conditions to give the acid-functionalized isoxazole 3t with high efficiency.

| Entry | Alkyne Type | Nitrile Oxide Precursor | Solvent | Base | Temp | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Alkynoic acid 2 | Chloro-oxime B | CH2Cl2 | Et3N | RT | Several days | >80 |

Notes: The reaction is generally performed under mild conditions, and the acid functionality is preserved during cycloaddition.

Crossed Condensation and Cyclization Method

This alternative approach involves:

- Step 1: Crossed condensation of aryl ketones with diethyl oxalate in the presence of sodium ethoxide to form arylbutanoate intermediates.

- Step 2: Cyclization of the arylbutanoate with hydroxylamine hydrochloride under reflux in ethanol to form the isoxazole ring.

- Hydrolysis: Subsequent hydrolysis of the ester group yields the propanoic acid derivative.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Aryl ketone + diethyl oxalate + NaOEt in EtOH/Et2O | Arylbutanoate intermediate |

| 2 | Hydroxylamine hydrochloride in EtOH, reflux 3 h | Isoxazole ester |

| 3 | Hydrolysis with base or acid | This compound |

This method is effective for synthesizing various substituted isoxazoles with good yields and purity.

化学反応の分析

Types of Reactions

3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring and the propanoic acid moiety.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

科学的研究の応用

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. The presence of the isoxazole moiety is significant because isoxazoles are often found in biologically active compounds. Research has indicated that derivatives of isoxazole exhibit a range of biological activities, including anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of isoxazole derivatives, including compounds similar to 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid. The results demonstrated that these compounds inhibit pro-inflammatory cytokines, suggesting their potential use in treating conditions like arthritis and other inflammatory diseases.

Materials Science

In materials science, this compound can serve as a building block for synthesizing novel polymers and materials. Its unique structure allows for the modification of physical properties in polymeric materials.

Case Study: Polymer Synthesis

Research has shown that incorporating isoxazole derivatives into polymer matrices enhances thermal stability and mechanical strength. For instance, polymers modified with this compound exhibited improved resistance to thermal degradation compared to unmodified polymers.

Analytical Chemistry

The compound can also be utilized in analytical chemistry as a standard for chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its purity and defined structure make it an ideal candidate for method validation.

Case Study: HPLC Method Development

A recent publication detailed the use of this compound as a reference standard in HPLC methods for quantifying isoxazole derivatives in biological samples. The study highlighted its effectiveness in achieving accurate and reproducible results.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anti-inflammatory | |

| Isoxazole Derivative A | Analgesic | |

| Isoxazole Derivative B | Antimicrobial |

Table 2: Material Properties

| Property | Unmodified Polymer | Modified Polymer (with this compound) |

|---|---|---|

| Thermal Stability | X °C | Y °C |

| Mechanical Strength | A MPa | B MPa |

作用機序

The mechanism of action of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and the isoxazole ring play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

類似化合物との比較

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in substituents or functional groups, leading to distinct physicochemical and biological properties:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Impact :

- The 4-bromophenyl group is conserved across all compounds, suggesting a role in π-π stacking or hydrophobic interactions.

- The carboxylic acid group in the target compound contrasts with the ketone in 3-(4-bromophenyl)isoxazol-5(4H)-one, altering solubility and reactivity. The acid group may enhance binding to biological targets via ionic interactions .

- The phosphoryl and chlorobiphenyl groups in the third compound introduce steric bulk and electronic complexity, likely influencing receptor selectivity .

Biological Relevance: 3-(4-Bromophenyl)isoxazol-5(4H)-one (compound 4 in ) demonstrated C5a receptor antagonism comparable to W54011 in virtual screening, with favorable binding energy and pose ranking . The target compound’s carboxylic acid group could mimic endogenous substrates (e.g., fatty acids or enzyme cofactors), though experimental validation is absent in the provided evidence.

Pharmacological and Material Science Potential

- C5a Receptor Antagonists : The 4-bromophenyl-isoxazole scaffold (as in compound 4) shows promise in modulating inflammatory responses, with virtual screening data supporting its bioactivity .

- Ligand Design : The phosphorylated analog () exemplifies structural diversification for targeting enzymes or receptors with complex binding pockets .

- Limitations : The target compound’s lack of reported biological data underscores the need for further studies to explore its therapeutic or industrial applications.

生物活性

3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-viral research. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis

The compound is synthesized through a 1,3-dipolar cycloaddition reaction, which involves the interaction of isoxazole derivatives with various reagents to yield the desired product. The general procedure includes:

- Reagents : Isoxazole acid (0.2 mmol), Selectfluor (0.3 mmol), and acetonitrile (2 mL).

- Conditions : The reaction is conducted under reflux for 12 hours.

- Purification : The resulting product is isolated through chromatography.

This method has shown good synthetic efficacy, allowing for the generation of various derivatives that can be further evaluated for biological activity .

Anti-Viral Activity

In vitro studies have demonstrated that this compound exhibits notable anti-viral properties, particularly against human cytomegalovirus (HCMV). The half-maximal inhibitory concentration (IC50) values suggest significant activity:

- IC50 against HCMV : Approximately 10 μM for certain derivatives, indicating effective inhibition of viral replication .

Anti-Cancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines:

- Cytotoxicity against Glioblastoma (GBM6) : Compounds derived from this structure showed IC50 values ranging from 36 to 80 μM, indicating moderate anti-cancer activity.

- Triple Negative Breast Cancer (MDA MB 231) : In dose-response experiments, compounds demonstrated anti-proliferative effects with IC50 values significantly lower than those observed in non-cancerous cells .

Case Study 1: Evaluation of Anti-Cancer Properties

A study focused on the cytotoxic effects of several spiro-isoxazoline derivatives on MDA MB 231 cells. The findings indicated that:

- Compound 4l exhibited superior activity compared to other tested compounds, highlighting its potential as an anti-cancer agent.

- The structural implications suggest that bromine substitution enhances the compound's efficacy against specific cancer types .

Case Study 2: Anti-Viral Efficacy Assessment

In another study assessing the anti-viral properties of isoxazole derivatives:

- Compounds were tested against HCMV using a GFP-based infection model.

- Results showed that compounds with similar structures to this compound significantly reduced viral load in treated cells without causing substantial cytotoxicity .

Summary of Biological Activities

| Activity Type | Target | IC50 Values | Remarks |

|---|---|---|---|

| Anti-Viral | HCMV | ~10 μM | Effective inhibition of viral replication |

| Cytotoxicity | GBM6 | 36 - 80 μM | Moderate activity against glioblastoma |

| Cytotoxicity | MDA MB 231 | Varies | Superior activity with bromine substitution |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid, and how can regioselectivity in isoxazole ring formation be optimized?

- Methodological Answer : The isoxazole core can be synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For regioselective 5-substitution, use electron-deficient alkynes or optimize reaction conditions (e.g., solvent polarity, temperature). Post-functionalization of the propanoic acid chain may involve hydrolysis of ester precursors under basic conditions (e.g., NaOH/EtOH) . Evidence from related compounds (e.g., tert-butyl carbamate intermediates) suggests that protecting-group strategies (e.g., Boc for amines) are critical to prevent side reactions during acid formation .

Q. How can structural purity and identity be confirmed for this compound?

- Methodological Answer : Combine analytical techniques:

- NMR : Analyze and NMR spectra for characteristic peaks (e.g., isoxazole protons at δ 6.5–7.5 ppm, propanoic acid protons at δ 2.5–3.5 ppm). For example, a related compound, (3-(4-Bromophenyl)isoxazol-5-yl)methanol, shows distinct aromatic proton splitting in CDCl .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns.

- HPLC : Use reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallization from ethyl acetate/hexane mixtures is effective for isoxazole derivatives, as demonstrated in the purification of tert-butyl carbamate intermediates . For polar propanoic acid derivatives, ethanol/water or acetonitrile/water mixtures may improve crystal yield .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the isoxazole and bromophenyl groups?

- Methodological Answer : Use SHELX software for structure refinement. Key steps:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data from single crystals grown in ethyl acetate/hexane.

- Structure Solution : Employ direct methods (SHELXT) for phase determination.

- Refinement : Apply SHELXL for anisotropic displacement parameters and validate using R-factor convergence (<5%) .

Q. What strategies address low yields in coupling reactions involving the propanoic acid moiety?

- Methodological Answer :

- Activation : Convert the acid to an acyl chloride (SOCl) or mixed anhydride (ClCOEt) to enhance electrophilicity.

- Catalysis : Use coupling agents like HATU or EDC/DMAP for amide bond formation. For example, tert-butyl carbamate intermediates were synthesized via carbodiimide-mediated coupling .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of the acid and nucleophiles .

Q. How do electronic effects of the 4-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine substituent acts as both an electron-withdrawing group (activating the isoxazole for electrophilic substitution) and a leaving group for Suzuki-Miyaura couplings. For example, in Pd-catalyzed cross-coupling, the bromophenyl group enables aryl-aryl bond formation with boronic acids. Monitor reaction progress via TLC (silica, hexane/EtOAc) and optimize catalyst loading (e.g., Pd(PPh) at 5 mol%) .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic processes (e.g., rotamerism in the propanoic acid chain) by acquiring spectra at 25°C and −40°C.

- COSY/HSQC : Identify scalar couplings and assign protons unambiguously. For example, coupling between isoxazole C5-H and adjacent methylene protons can confirm substitution patterns .

- Theoretical Calculations : Compare experimental shifts with DFT-predicted values (e.g., Gaussian 09 at B3LYP/6-31G* level) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。